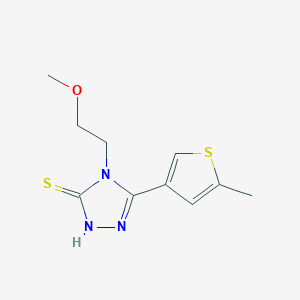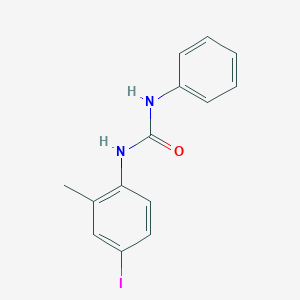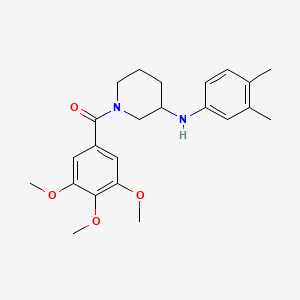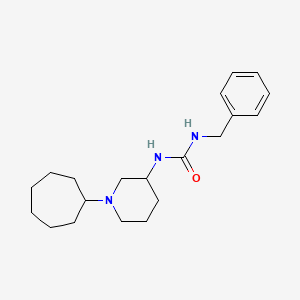![molecular formula C18H24N2O3S B6053959 N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a type of purinergic receptor that is activated by ATP (adenosine triphosphate) and is involved in various physiological processes, including inflammation, pain, and immune response. The discovery of A-438079 has provided insights into the role of P2X7 receptors in these processes and has potential applications in scientific research.
Mecanismo De Acción
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide works by selectively blocking the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and other signaling molecules. By blocking this receptor, this compound can reduce inflammation, pain, and other physiological responses associated with P2X7 receptor activation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation and pain, as well as modulating immune response and neurodegenerative diseases. This compound has also been shown to inhibit the growth of cancer cells and tumors in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in lab experiments include its selectivity for the P2X7 receptor, which allows for more specific investigation of the role of this receptor in different physiological processes. However, the limitations of using this compound include its potential off-target effects and the need for further investigation into its safety and efficacy in different experimental models.
Direcciones Futuras
There are several future directions for the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in scientific research. One potential direction is the investigation of the effects of P2X7 receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more selective and potent P2X7 receptor antagonists for use in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the role of P2X7 receptors in different physiological processes.
Métodos De Síntesis
The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-adamantylamine to form N-(2-adamantyl)-4-nitrobenzenesulfonamide. This compound is then reduced to N-(2-adamantyl)-4-aminobenzenesulfonamide, which is then reacted with acetic anhydride to form this compound. The synthesis of this compound has been described in various scientific publications.
Aplicaciones Científicas De Investigación
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used in various scientific research studies to investigate the role of P2X7 receptors in different physiological processes. For example, this compound has been used to study the involvement of P2X7 receptors in pain and inflammation, as well as in immune response and neurodegenerative diseases. This compound has also been used in studies investigating the effects of P2X7 receptor antagonists on cancer cells and tumor growth.
Propiedades
IUPAC Name |
N-[4-(2-adamantylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-11(21)19-16-2-4-17(5-3-16)24(22,23)20-18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,12-15,18,20H,6-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSPAWFIHDLIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)


![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6053897.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)

![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6053964.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
